4-Phenoxyphenyl isocyanate chemical properties
4-Phenoxyphenyl isocyanate chemical properties
An In-depth Technical Guide to 4-Phenoxyphenyl isocyanate: Chemical Properties and Reactivity
For researchers, scientists, and professionals in drug development, a thorough understanding of reactive chemical intermediates is paramount. 4-Phenoxyphenyl isocyanate is a versatile bifunctional molecule, incorporating both an ether linkage and a highly reactive isocyanate group. This guide provides a detailed overview of its chemical and physical properties, reactivity, and common experimental protocols.
Core Chemical and Physical Properties
The fundamental properties of 4-Phenoxyphenyl isocyanate are summarized below, providing a baseline for its use in experimental design.
| Property | Value | Citations |
| Molecular Formula | C13H9NO2 | [1][2][3][4] |
| Molecular Weight | 211.22 g/mol | [1][2][3] |
| CAS Number | 59377-19-4 | [1][2][3] |
| Appearance | Clear to turbid, colorless to yellow liquid | [5] |
| Boiling Point | 169-170 °C at 3 mmHg | [3] |
| Density | 1.169 g/cm³ | [3] |
| Refractive Index | 1.595 @ 20°C | [3][5] |
| Flash Point | >110 °C (>230 °F) | [3][4] |
| SMILES | O=C=NC1=CC=C(OC2=CC=CC=C2)C=C1 | [3][6] |
| InChI | InChI=1S/C13H9NO2/c15-10-14-11-6-8-13(9-7-11)16-12-4-2-1-3-5-12/h1-9H | [6] |
| InChIKey | PNBUGOFIKAHZRW-UHFFFAOYSA-N | [3][4] |
| IUPAC Name | 1-isocyanato-4-phenoxybenzene | [3] |
| Synonyms | 4-Isocyanatodiphenyl ether, p-Phenoxyphenyl isocyanate | [1][7] |
Chemical Reactivity and Signaling Pathways
The isocyanate functional group (–N=C=O) is an electrophile, making it susceptible to attack by a wide range of nucleophiles.[8] This reactivity is the cornerstone of its utility in organic synthesis and polymer chemistry.
Reactions with Nucleophiles
The primary reactions of 4-Phenoxyphenyl isocyanate involve nucleophilic addition to the central carbon of the isocyanate group.
-
Reaction with Alcohols: When treated with an alcohol (R'-OH), it forms a urethane (or carbamate) linkage.[8][9] This reaction is fundamental to the production of polyurethanes when diisocyanates react with polyols.[8] The reaction can be catalyzed by Lewis acids, Brønsted acids, or the corresponding alkoxide.[10]
-
Reaction with Amines: Primary or secondary amines (R'-NH2) react with the isocyanate to yield the corresponding urea derivative.[8][11][12] This reaction is generally faster than the reaction with alcohols.[12]
-
Reaction with Water: 4-Phenoxyphenyl isocyanate is moisture-sensitive and reacts with water to form an unstable carbamic acid intermediate, which then decomposes to produce a primary amine (4-phenoxyaniline) and carbon dioxide gas.[8][11][13] This reaction is utilized in the formation of polyurethane foams, where the CO2 acts as a blowing agent.[8]
Caption: Key reactions of 4-Phenoxyphenyl isocyanate.
Further Reactions
-
Reaction with Ureas: The addition of another isocyanate molecule to a urea product results in the formation of a biuret.[8]
-
Polymerization: When reacting with difunctional or polyfunctional amines or alcohols, 4-Phenoxyphenyl isocyanate can participate in the formation of polyureas and polyurethanes, respectively.[8]
Thermal Decomposition
Heating isocyanates can lead to the formation of various degradation products. For methylene diphenyl diisocyanate (MDI), a related compound, thermal degradation can produce a mixture of compounds containing both amine and isocyanate functions, as well as polymerized forms.[14] While specific data for 4-Phenoxyphenyl isocyanate is not available, similar decomposition pathways should be considered at elevated temperatures.
Experimental Protocols
Detailed experimental protocols are crucial for reproducible and safe research. The following sections outline general procedures for the synthesis and analysis of aryl isocyanates like 4-Phenoxyphenyl isocyanate.
Synthesis of 4-Phenoxyphenyl isocyanate
The most common industrial method for synthesizing isocyanates is the phosgenation of the corresponding primary amine.[8][11]
Protocol: Phosgenation of 4-Phenoxyaniline
-
Reaction Setup: In a well-ventilated fume hood, a solution of 4-phenoxyaniline is prepared in an inert, high-boiling point solvent (e.g., toluene or dichlorobenzene) within a reaction vessel equipped with a stirrer, reflux condenser, and a gas inlet tube.
-
Phosgenation: A solution of excess phosgene (COCl2) in the same solvent is added to the aniline solution.[15] This reaction is highly exothermic and produces hazardous hydrogen chloride (HCl) gas, which must be scrubbed. The reaction proceeds via a carbamoyl chloride intermediate.[8]
-
Heating and Completion: The reaction mixture is heated to reflux to drive the reaction to completion, converting the carbamoyl chloride to the isocyanate and releasing a second equivalent of HCl.[8] The reaction progress can be monitored by IR spectroscopy, observing the disappearance of the amine N-H stretch and the appearance of the strong isocyanate –N=C=O stretch around 2250-2275 cm⁻¹.
-
Workup and Purification: After the reaction is complete, excess phosgene and solvent are removed by distillation. The crude 4-Phenoxyphenyl isocyanate is then purified by vacuum distillation.[16]
Caption: General synthesis workflow for aryl isocyanates.
Spectroscopic Characterization
Characterization of 4-Phenoxyphenyl isocyanate relies on standard spectroscopic techniques.
General Protocol for Spectroscopic Analysis:
-
Sample Preparation:
-
IR Spectroscopy: A thin film of the neat liquid sample is prepared between two salt (NaCl or KBr) plates.
-
NMR Spectroscopy: A small amount of the sample (5-10 mg) is dissolved in an appropriate deuterated solvent (e.g., CDCl3) in an NMR tube.
-
Mass Spectrometry: The sample is dissolved in a suitable volatile solvent (e.g., acetonitrile or methanol) for analysis by techniques like Electrospray Ionization (ESI).[17]
-
-
Data Acquisition: The prepared sample is analyzed using the respective spectrometer (FTIR, NMR, MS).
-
Data Analysis:
-
IR: Look for the characteristic strong, sharp absorption band of the isocyanate group (–N=C=O) around 2250-2275 cm⁻¹.
-
¹H and ¹³C NMR: Analyze the chemical shifts and coupling patterns to confirm the aromatic proton and carbon environments of the phenoxy and phenyl rings.
-
MS: Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to further confirm the structure.[17]
-
Caption: Workflow for spectroscopic analysis.
Safety and Handling
Isocyanates are toxic and require careful handling to minimize exposure.[3]
| Hazard Category | GHS Statements | Citations |
| Acute Toxicity | H302: Harmful if swallowed. H312: Harmful in contact with skin. H332: Harmful if inhaled. H331: Toxic if inhaled. | [1][3][18] |
| Skin & Eye Irritation | H315: Causes skin irritation. H319: Causes serious eye irritation. | [1][3][18] |
| Sensitization | H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled. H317: May cause an allergic skin reaction. | [3][19][20] |
| Respiratory Irritation | H335: May cause respiratory irritation. | [1][3][18] |
Handling and Personal Protective Equipment (PPE)
-
Ventilation: Always handle in a well-ventilated area or a chemical fume hood.[18][21]
-
Protective Clothing: Wear impervious clothing, including a lab coat and appropriate gloves (e.g., nitrile or butyl rubber).[21][22]
-
Eye Protection: Use tightly fitting safety goggles or a face shield.[21][22]
-
Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate cartridge.[19][21]
Storage and Incompatibilities
-
Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place, often under refrigeration (+4°C) and inert gas.[4][18]
-
Moisture Sensitivity: The compound is moisture-sensitive; exposure to atmospheric moisture should be minimized to prevent degradation.[3][18]
-
Incompatible Materials: Avoid contact with water, acids, strong bases, alcohols, amines, and strong oxidizing agents.[22]
Spills and Disposal
-
Spills: Absorb spills with an inert material (e.g., sand, vermiculite) and place in a suitable, closed container for disposal.[22]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[18]
References
- 1. 4-Phenoxyphenyl isocyanate - High purity | EN [georganics.sk]
- 2. calpaclab.com [calpaclab.com]
- 3. 4-Phenoxyphenyl isocyanate, 98% | Fisher Scientific [fishersci.ca]
- 4. echemi.com [echemi.com]
- 5. L11686.06 [thermofisher.com]
- 6. PubChemLite - 4-phenoxyphenyl isocyanate (C13H9NO2) [pubchemlite.lcsb.uni.lu]
- 7. echemi.com [echemi.com]
- 8. Isocyanate - Wikipedia [en.wikipedia.org]
- 9. quantchem.kuleuven.be [quantchem.kuleuven.be]
- 10. pubs.acs.org [pubs.acs.org]
- 11. doxuchem.com [doxuchem.com]
- 12. researchgate.net [researchgate.net]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Identification of methylene diphenyl diisocyanate thermal degradation products in a generation chamber by liquid chromatography coupled with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. US4477389A - Polyhalogenated phenyl isocyanate synthesis with excess phosgene and either triethylamine or tetramethylurea - Google Patents [patents.google.com]
- 16. cdnsciencepub.com [cdnsciencepub.com]
- 17. kvdcnrt.com [kvdcnrt.com]
- 18. assets.thermofisher.cn [assets.thermofisher.cn]
- 19. chemicals.basf.com [chemicals.basf.com]
- 20. 4-Chloro-2-phenoxyphenyl isocyanate | C13H8ClNO2 | CID 3407433 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. chemicalbook.com [chemicalbook.com]
- 22. fishersci.com [fishersci.com]




